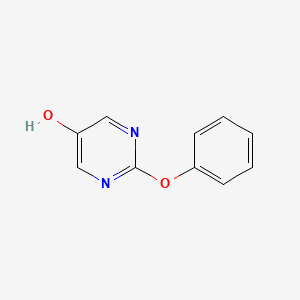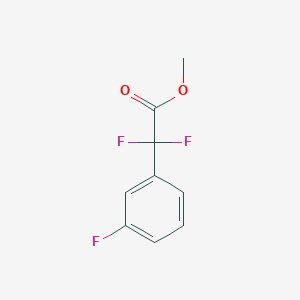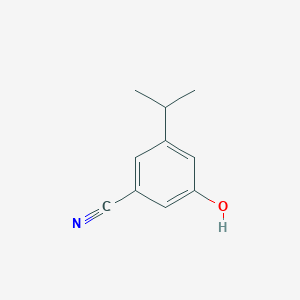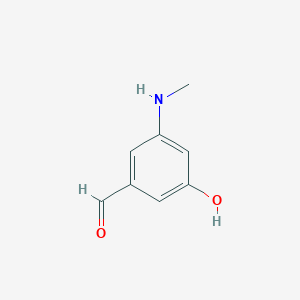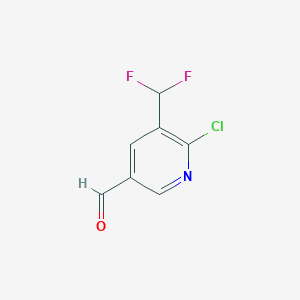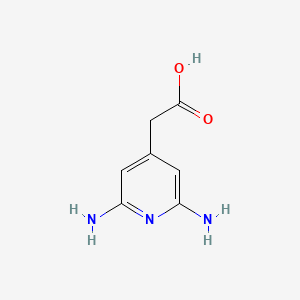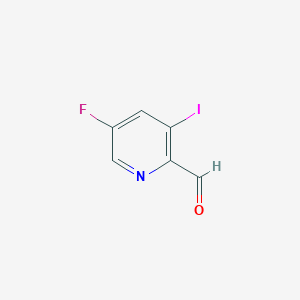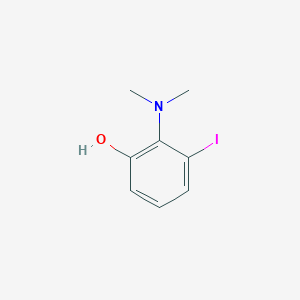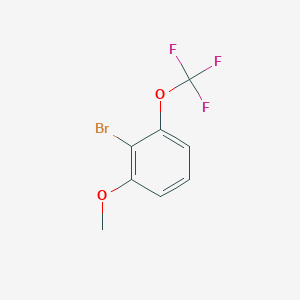
(2E)-4-Bromo-2-butenethioic acid S-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-Bromo-2-butenethioic acid S-ethyl ester is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Bromo-2-butenethioic acid S-ethyl ester can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-butenoyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the thioester bond.
Another method involves the use of a palladium-catalyzed coupling reaction between 4-bromo-2-butenoic acid and ethyl thiolate. This method offers high yields and selectivity, making it suitable for industrial-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-4-Bromo-2-butenethioic acid S-ethyl ester undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or alkoxides, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, alkoxides, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
(2E)-4-Bromo-2-butenethioic acid S-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving thioester intermediates.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2E)-4-Bromo-2-butenethioic acid S-ethyl ester involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon in the thioester group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The bromine atom also contributes to the reactivity of the compound, enabling various substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-4-Bromo-2-butenoic acid: Similar structure but lacks the thioester group.
Ethyl 4-bromo-2-butenoate: Similar ester structure but with an oxygen atom instead of sulfur.
4-Bromo-2-butenethiol: Contains a thiol group instead of a thioester.
Uniqueness
(2E)-4-Bromo-2-butenethioic acid S-ethyl ester is unique due to the presence of both a bromine atom and a thioester group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes the compound valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C6H9BrOS |
|---|---|
Poids moléculaire |
209.11 g/mol |
Nom IUPAC |
S-ethyl (E)-4-bromobut-2-enethioate |
InChI |
InChI=1S/C6H9BrOS/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ |
Clé InChI |
YSZCKXWOPZNVNY-ONEGZZNKSA-N |
SMILES isomérique |
CCSC(=O)/C=C/CBr |
SMILES canonique |
CCSC(=O)C=CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


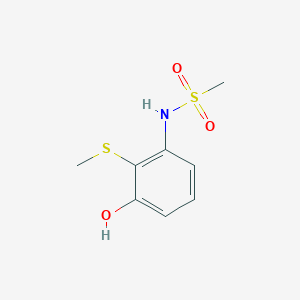
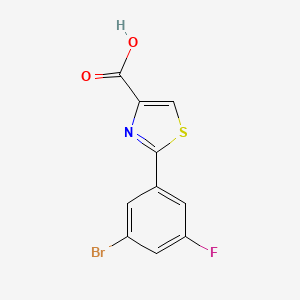
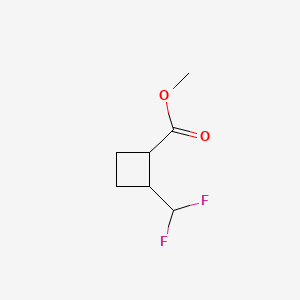
![2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B14852407.png)
